2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide
Description
This compound is a 1,2,4-triazole-3-thiol derivative functionalized with a 2,4-dichlorophenyl group at the 5-position of the triazole ring and an acetamide moiety linked to a 3,4-dimethylphenyl group via a thioether bridge. Its structural design leverages the pharmacophoric features of triazole-thiols, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties . The compound’s synthesis typically involves coupling a triazole-thiol intermediate with a bromoacetamide derivative under basic conditions, as seen in analogous reactions .
Properties
Molecular Formula |
C18H17Cl2N5OS |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5OS/c1-10-3-5-13(7-11(10)2)22-16(26)9-27-18-24-23-17(25(18)21)14-6-4-12(19)8-15(14)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
YTNJECFVLZIQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ringThe final step involves the acylation of the triazole derivative with 3,4-dimethylphenyl acetic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituents on the triazole ring and acetamide-linked aryl groups. Key comparisons include:
- Impact of Halogenation: The 2,4-dichlorophenyl group in the target compound enhances hydrophobic interactions compared to mono-Cl or non-halogenated analogs (e.g., phenyl-substituted derivatives in ). This likely improves binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .
Pharmacological Activity
- Anti-Inflammatory Potential: Analogous triazole-thioacetamides exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg). For example, furan-substituted derivatives showed 40–60% inhibition of inflammation at 10 mg/kg . The target compound’s dichlorophenyl group may enhance potency due to increased electron-withdrawing effects.
- Antimicrobial Activity : Benzothiazole-triazole hybrids (e.g., compounds in ) demonstrate broad-spectrum antibacterial activity. The thioether linkage in the target compound is critical for membrane penetration, as seen in similar scaffolds .
Computational Insights
- Docking Studies : AutoDock4 simulations () predict that the 2,4-dichlorophenyl group in the target compound forms van der Waals interactions with hydrophobic residues in COX-2, similar to diclofenac. The triazole-thioacetamide scaffold aligns with the active site’s polar regions, enhancing binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
